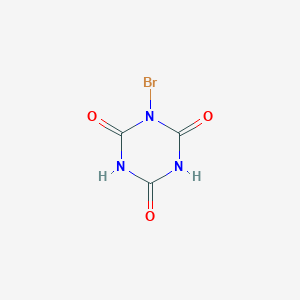
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the bromination of cyanuric acid. This can be achieved through the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where cyanuric acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazine ring.
Cycloaddition Reactions:
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The bromine atom plays a crucial role in enhancing the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-: A chlorinated derivative with similar reactivity but different physical properties.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its non-brominated and other halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution and cycloaddition reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
15114-35-9 |
|---|---|
Molekularformel |
C3H2BrN3O3 |
Molekulargewicht |
207.97 g/mol |
IUPAC-Name |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
InChI-Schlüssel |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Kanonische SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Key on ui other cas no. |
15114-35-9 |
Synonyme |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















